molecular formula C10H12O3 B3055852 3-(4-Hydroxyphenyl)butanoic acid CAS No. 6739-21-5

3-(4-Hydroxyphenyl)butanoic acid

Cat. No.: B3055852
CAS No.: 6739-21-5
M. Wt: 180.2 g/mol
InChI Key: JZOJWPRZSMYTTI-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)butanoic acid: is an organic compound with the molecular formula C10H12O3 It is characterized by a butanoic acid backbone with a hydroxyphenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the reduction of 3-(4-hydroxyphenyl)butanone using a suitable reducing agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 3-(4-oxophenyl)butanoic acid.

    Reduction: Formation of 3-(4-hydroxyphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(4-Hydroxyphenyl)butanoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)propanoic acid
  • 3-(2-Hydroxyphenyl)propanoic acid
  • 3-(3-Hydroxyphenyl)propanoic acid

Comparison: 3-(4-Hydroxyphenyl)butanoic acid is unique due to the presence of the butanoic acid backbone, which imparts distinct chemical and physical properties compared to its propanoic acid analogs. The additional carbon in the butanoic acid chain can influence the compound’s reactivity, solubility, and overall stability.

Properties

IUPAC Name

3-(4-hydroxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOJWPRZSMYTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282416
Record name 3-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6739-21-5
Record name NSC25822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-HYDROXYPHENYL)BUTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A solution of compound 23.7 (0.3 g, 0.457 mmol) and benzyl bromide (0.165 mL, 1.39 mmol) in THF (10 mL) was treated with potassium tert-butoxide (1M/THF, 1.2 mL) for 0.5 h. The mixture was diluted with ethylacetate and washed with HCl (0.2N). The organic phase was dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in ethyl acetate and treated with 10% Pd/C (0.05 g) under hydrogen atmosphere (balloon) for 16 h. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was treated with TFA (1 mL) in methanol (5 mL) for 1 h, and then concentrated under reduced pressure. The residue was dissolved in pyridine (1 mL) and mixed with phenol (0.45 g, 4.8 mmol) and 1,3-dicyclohexylcarbodiimide (0.38 g, 1.85 mmol). The mixture was stirred at 70° C. for 2 h, and then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and HCl (0.2N). The organic phase was dried over magnesium sulfate, filtered and concentrated. The residue was purified by chromatography on silica gel to afford compound 23.8 (0.085 g, 24%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.165 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
24%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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